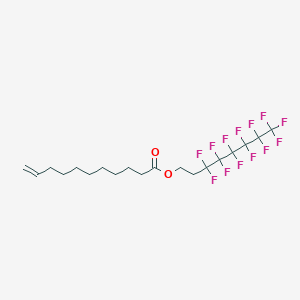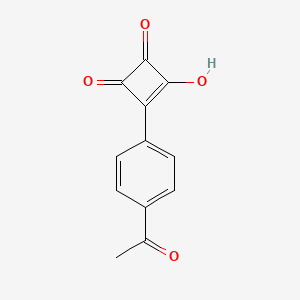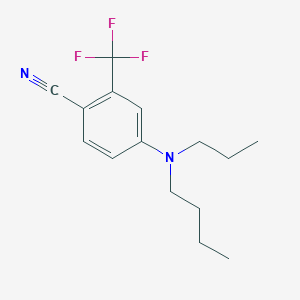
Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: is an organic compound that features a benzonitrile core substituted with a butylpropylamino group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- typically involves multiple steps:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group, followed by reduction to form the corresponding amine.
Substitution Reaction: The amine is then subjected to a substitution reaction with a butylpropyl halide to introduce the butylpropylamino group.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Agrochemicals: Its properties may be leveraged in the development of new pesticides or herbicides.
Materials Science: The trifluoromethyl group imparts unique physical and chemical properties, making the compound useful in the development of advanced materials.
Mécanisme D'action
The mechanism by which Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The butylpropylamino group may facilitate binding to specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: can be compared with other similar compounds such as:
Benzonitrile, 4-(butylamino)-2-(trifluoromethyl)-: Lacks the propyl group, which may affect its binding affinity and biological activity.
Benzonitrile, 4-(propylamino)-2-(trifluoromethyl)-: Lacks the butyl group, potentially altering its chemical properties and applications.
Benzonitrile, 4-(butylpropylamino)-2-(methyl)-: Substitutes the trifluoromethyl group with a methyl group, which can significantly change its reactivity and applications.
The uniqueness of Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- lies in the combination of the butylpropylamino and trifluoromethyl groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
821776-95-8 |
|---|---|
Formule moléculaire |
C15H19F3N2 |
Poids moléculaire |
284.32 g/mol |
Nom IUPAC |
4-[butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H19F3N2/c1-3-5-9-20(8-4-2)13-7-6-12(11-19)14(10-13)15(16,17)18/h6-7,10H,3-5,8-9H2,1-2H3 |
Clé InChI |
XHKWEJMFJOPULR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide](/img/structure/B12543569.png)
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)


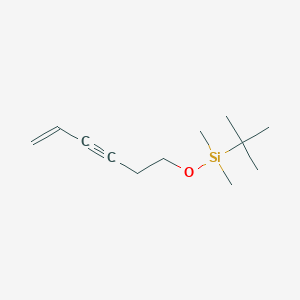
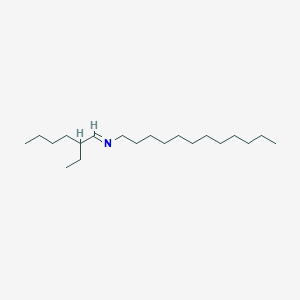
![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)
![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)

